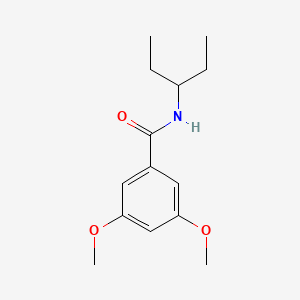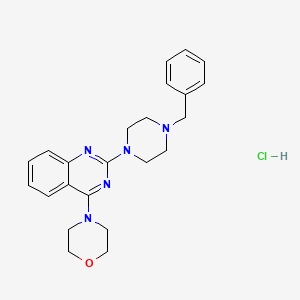
N-(1-ethylpropyl)-3,5-dimethoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-ethylpropyl)-3,5-dimethoxybenzamide, also known as EPM, is a chemical compound that has been studied for its potential therapeutic applications. EPM belongs to the class of compounds known as benzamides, which have been shown to have a range of biological activities.
作用机制
The exact mechanism of action of N-(1-ethylpropyl)-3,5-dimethoxybenzamide is not fully understood. However, it has been shown to modulate the activity of several neurotransmitter systems such as dopamine, serotonin, and glutamate. N-(1-ethylpropyl)-3,5-dimethoxybenzamide has been shown to act as a partial agonist at dopamine D2 receptors and as an antagonist at serotonin 5-HT2A receptors. N-(1-ethylpropyl)-3,5-dimethoxybenzamide has also been shown to modulate the activity of N-methyl-D-aspartate (NMDA) receptors, which are involved in learning and memory processes.
Biochemical and Physiological Effects:
N-(1-ethylpropyl)-3,5-dimethoxybenzamide has been shown to have several biochemical and physiological effects. N-(1-ethylpropyl)-3,5-dimethoxybenzamide has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the survival of neurons. N-(1-ethylpropyl)-3,5-dimethoxybenzamide has also been shown to decrease the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). Additionally, N-(1-ethylpropyl)-3,5-dimethoxybenzamide has been shown to increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT), which can protect neurons from oxidative stress-induced damage.
实验室实验的优点和局限性
One of the advantages of using N-(1-ethylpropyl)-3,5-dimethoxybenzamide in lab experiments is its high purity and stability. N-(1-ethylpropyl)-3,5-dimethoxybenzamide has been synthesized using optimized methods to produce high yields and purity. Additionally, N-(1-ethylpropyl)-3,5-dimethoxybenzamide has been shown to be stable under various conditions, which makes it suitable for use in lab experiments. However, one of the limitations of using N-(1-ethylpropyl)-3,5-dimethoxybenzamide in lab experiments is its limited solubility in water. This can make it difficult to administer N-(1-ethylpropyl)-3,5-dimethoxybenzamide to cells or animals in lab experiments.
未来方向
There are several future directions for research on N-(1-ethylpropyl)-3,5-dimethoxybenzamide. One area of research could be to investigate the potential therapeutic applications of N-(1-ethylpropyl)-3,5-dimethoxybenzamide in other neurodegenerative diseases such as Huntington's disease and amyotrophic lateral sclerosis (ALS). Another area of research could be to investigate the potential use of N-(1-ethylpropyl)-3,5-dimethoxybenzamide as a cognitive enhancer. Additionally, future research could focus on understanding the exact mechanism of action of N-(1-ethylpropyl)-3,5-dimethoxybenzamide and its effects on various neurotransmitter systems. Finally, future research could focus on developing new synthesis methods for N-(1-ethylpropyl)-3,5-dimethoxybenzamide that could improve its solubility and bioavailability.
Conclusion:
In conclusion, N-(1-ethylpropyl)-3,5-dimethoxybenzamide is a chemical compound that has been studied for its potential therapeutic applications in various diseases such as Parkinson's disease, Alzheimer's disease, and schizophrenia. N-(1-ethylpropyl)-3,5-dimethoxybenzamide has been shown to have neuroprotective effects, anti-inflammatory effects, and antipsychotic effects. Additionally, N-(1-ethylpropyl)-3,5-dimethoxybenzamide has been shown to modulate the activity of several neurotransmitter systems such as dopamine, serotonin, and glutamate. While there are limitations to using N-(1-ethylpropyl)-3,5-dimethoxybenzamide in lab experiments, its high purity and stability make it a promising compound for future research.
合成方法
The synthesis of N-(1-ethylpropyl)-3,5-dimethoxybenzamide involves the reaction of 3,5-dimethoxybenzoic acid with 1-ethylpropylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The resulting product is then purified using column chromatography to obtain pure N-(1-ethylpropyl)-3,5-dimethoxybenzamide. The synthesis of N-(1-ethylpropyl)-3,5-dimethoxybenzamide has been optimized to produce high yields and purity.
科学研究应用
N-(1-ethylpropyl)-3,5-dimethoxybenzamide has been studied for its potential therapeutic applications in various diseases such as Parkinson's disease, Alzheimer's disease, and schizophrenia. N-(1-ethylpropyl)-3,5-dimethoxybenzamide has been shown to have neuroprotective effects and can protect neurons from oxidative stress-induced damage. N-(1-ethylpropyl)-3,5-dimethoxybenzamide has also been shown to have anti-inflammatory effects, which could be beneficial in the treatment of neuroinflammatory diseases. Additionally, N-(1-ethylpropyl)-3,5-dimethoxybenzamide has been shown to have antipsychotic effects, which could be useful in the treatment of schizophrenia.
属性
IUPAC Name |
3,5-dimethoxy-N-pentan-3-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3/c1-5-11(6-2)15-14(16)10-7-12(17-3)9-13(8-10)18-4/h7-9,11H,5-6H2,1-4H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNCPKCRTVLOYJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)NC(=O)C1=CC(=CC(=C1)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dimethoxy-N-(pentan-3-yl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N~1~-[2,4-bis(4-methyl-1-piperidinyl)-5-nitrobenzylidene]-1H-tetrazole-1,5-diamine](/img/structure/B5722024.png)


![N-{[(2-hydroxyphenyl)amino]carbonothioyl}-2-methylbenzamide](/img/structure/B5722050.png)
![N'-({[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}oxy)-3-nitrobenzenecarboximidamide](/img/structure/B5722051.png)

![N-[3-(butyrylamino)phenyl]-4-methyl-3-nitrobenzamide](/img/structure/B5722070.png)
![N-[2-(methylthio)phenyl]-2-thiophenesulfonamide](/img/structure/B5722082.png)


![1-phenyl-4-[4-(trifluoromethoxy)benzyl]piperazine](/img/structure/B5722099.png)
![2-{[4-(5-chloro-2-methylphenyl)-1-piperazinyl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5722100.png)
![N'-[1-(3-aminophenyl)ethylidene]acetohydrazide](/img/structure/B5722106.png)
![N'-({5-[(4-cyanophenoxy)methyl]-2-furyl}methylene)-2-(2-naphthyloxy)acetohydrazide](/img/structure/B5722111.png)